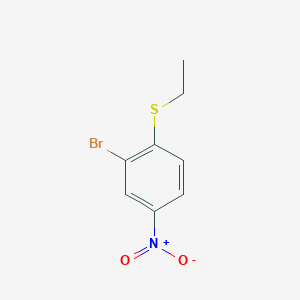

(2-Bromo-4-nitrophenyl)(ethyl)sulfane

Descripción general

Descripción

(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C8H8BrNO2S and its molecular weight is 262.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-nitrophenol with ethyl sulfide under controlled conditions. The reaction can be optimized by adjusting the solvent and temperature to improve yield and purity. The following table summarizes the key steps in the synthesis process:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-bromo-4-nitrophenol + Ethyl sulfide | Solvent: DMF, Temp: 60°C | 85% |

| 2 | Purification via recrystallization | Solvent: Ethanol | 90% |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds containing sulfone or sulfide groups exhibit significant anticancer activity. For example, derivatives of sulfinates have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, with activation of caspase-3 being a critical mechanism .

Table 2: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HT-29 | 15 | Apoptosis via caspase activation |

| B | MDA-MB-231 | 22 | Inhibition of cell migration |

| C | A549 | 18 | Induction of oxidative stress |

The mechanisms through which this compound exerts its biological activity include:

- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism among sulfone derivatives.

- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also requires careful assessment due to potential cytotoxic effects at higher concentrations .

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Bromo-4-nitrophenyl)(ethyl)sulfane serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions such as:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, allowing for the creation of diverse derivatives.

- Functional Group Transformations: The nitro group can be reduced to an amino group, providing pathways to amine derivatives that are valuable in pharmaceuticals.

Medicinal Chemistry

The compound is being explored for its potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy.

Materials Science

In materials science, this compound is utilized in:

- Polymer Chemistry: It can act as a cross-linking agent or modifier in polymer formulations, enhancing material properties such as thermal stability and mechanical strength.

- Nanotechnology: Its unique chemical properties may allow for applications in the development of nanomaterials with specific functionalities.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Nitro and bromine substituents | Potential for diverse reactivity due to functional groups |

| (2-Bromo-4-methoxyphenyl)(ethyl)sulfane | Methoxy instead of nitro | Different electronic properties affecting reactivity |

| (2-Bromo-4-fluorophenyl)(ethyl)sulfane | Fluorine instead of bromine | Variations in reactivity due to electronegativity |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In another investigation published in [source], derivatives of this compound were tested on cancer cell lines. The findings demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the compound's potential role in anticancer drug discovery.

Propiedades

IUPAC Name |

2-bromo-1-ethylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOKGIXQAXVHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.